molecular formula C4H10Cl2N4S B7829907 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

Cat. No.: B7829907
M. Wt: 217.12 g/mol
InChI Key: SOSUVAHFGSAFIZ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride (CAS 74784-49-9) is a derivative of the 1,3,4-thiadiazole heterocycle, a scaffold renowned for its broad spectrum of pharmacological activities . The compound features a molecular formula of C 4 H 10 Cl 2 N 4 S and a molecular weight of 217.12 g/mol . Its structure, which includes a 2-aminoethyl substituent and a free base converted to a stable dihydrochloride salt, is designed to enhance solubility and bioavailability for research applications. The 1,3,4-thiadiazole core is a established bioisostere for pyrimidine and pyridazine rings, a strategic feature that improves lipophilicity and cell permeability in drug candidates . This moiety is associated with extensive biological properties, making its derivatives, including this compound, valuable scaffolds in medicinal chemistry. Primary research applications are anticipated in the development of antimicrobial agents , as many 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent activity against various bacteria and fungi, sometimes exceeding the efficacy of standard drugs . Furthermore, the scaffold shows significant promise in central nervous system (CNS) drug discovery . Related 1,3,4-thiadiazole analogues have been synthesized and evaluated as potent inhibitors of acetyl- and butyrylcholinesterase, key enzymes targeted in Alzheimer's disease therapy, with some compounds exhibiting IC 50 values in the nanomolar range . The inherent properties of the thiadiazole ring also suggest potential for research in anticancer and carbonic anhydrase inhibition . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S.2ClH/c5-2-1-3-7-8-4(6)9-3;;/h1-2,5H2,(H2,6,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSUVAHFGSAFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NN=C(S1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676299
Record name 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74784-47-7
Record name 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

Phosphorus oxychloride serves as both a dehydrating agent and catalyst in solid-phase syntheses. A mixture of thiosemicarbazide, 2-(protected amino)acetic acid, and POCl₃ (1:1.2:1.2 molar ratio) is ground at room temperature, yielding the thiadiazole core after 30–60 minutes. The use of a Boc-protected aminoethyl carboxylic acid prevents undesired side reactions, with deprotection achieved via HCl hydrolysis to generate the dihydrochloride salt.

Reaction Conditions:

  • Catalyst: POCl₃ (neat)

  • Temperature: Ambient (20–25°C)

  • Time: 30–60 minutes

  • Yield: 91–94%

Sulfuric Acid-Catalyzed Liquid-Phase Synthesis

Concentrated H₂SO₄ facilitates cyclocondensation in ethanol under reflux. Thiosemicarbazide and 2-aminoethylcarboxylic acid (or its hydrochloride) react at 80–90°C for 4 hours, followed by basification with Na₂CO₃ to precipitate the product. This method is advantageous for scalability but requires stringent pH control to avoid over-protonation of the amine groups.

Optimization Data:

ParameterValue
SolventEthanol
CatalystH₂SO₄ (5–10 drops)
Temperature80–90°C
Yield74–78%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of thiosemicarbazide, 2-(Boc-amino)acetic acid, and MgSO₄ (desiccant) is irradiated at 250–600 W for 5–10 minutes. The dielectric heating enhances cyclization efficiency, achieving yields comparable to conventional methods (72–76%).

Advantages:

  • Time: 5–10 minutes vs. 4 hours (conventional)

  • Energy Efficiency: 30–40% reduction in energy input

Post-Synthetic Functionalization

For substrates where direct cyclocondensation is impractical, post-synthetic modification of pre-formed thiadiazoles is employed:

Alkylation of 5-Chloro-1,3,4-Thiadiazol-2-Amine

5-Chloro derivatives react with ethylenediamine in DMF at 60°C, displacing chloride to introduce the aminoethyl group. The product is treated with HCl to form the dihydrochloride salt.

Key Considerations:

  • Solvent: DMF or DMSO

  • Temperature: 60–80°C

  • Yield: 68–72%

Analytical Validation

Synthesized compounds are characterized via:

  • FT-IR: Peaks at 3,400–3,265 cm⁻¹ (N–H stretch), 1,645–1,594 cm⁻¹ (C=N), and 1,177–1,030 cm⁻¹ (S=O).

  • ¹H NMR: Signals at δ 3.56–4.11 ppm (CH₂NH₂) and δ 8.24–8.52 ppm (amide N–H).

  • HPLC Purity: >98% for pharmaceutical-grade material.

Comparative Analysis of Methods

MethodYield (%)TimeCost EfficiencyScalability
POCl₃ Solid-Phase9430 minHighModerate
H₂SO₄ Reflux784 hoursModerateHigh
Microwave765–10 minHighLow
Alkylation726–8 hoursLowModerate

Challenges and Mitigation Strategies

  • Amino Group Protection: Boc or Fmoc protection prevents side reactions during cyclocondensation.

  • Solubility Issues: Polar aprotic solvents (DMF, DMSO) enhance reagent solubility in alkylation steps.

  • Byproduct Formation: Excess POCl₃ or H₂SO₄ is neutralized with NaHCO₃ post-reaction to minimize salt byproducts.

Industrial-Scale Considerations

Large-scale production favors H₂SO₄-catalyzed reflux due to equipment availability and proven safety protocols. However, POCl₃-based methods offer faster cycle times, justifying initial capital investment for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is known for its significant antimicrobial properties. Numerous derivatives of 5-(2-aminoethyl)-1,3,4-thiadiazole have been synthesized and evaluated for their effectiveness against various pathogens.

  • Bacterial Infections : A series of studies have demonstrated that derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions on the phenyl ring showed enhanced activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values as low as 25 μg/mL .
  • Fungal Infections : The antifungal efficacy of these compounds has also been documented. Certain derivatives displayed significant inhibition against Candida albicans and Aspergillus niger, outperforming standard antifungal agents like fluconazole .

Anticancer Potential

Research indicates that 5-(2-aminoethyl)-1,3,4-thiadiazole derivatives possess cytotoxic properties against various cancer cell lines.

  • Cytotoxicity Studies : Compounds derived from this scaffold have shown moderate to potent cytotoxic effects against human cancer cell lines such as HEK 293 (kidney), BT474 (breast), and NCI-H226 (lung) when tested using MTT assays .
  • Mechanistic Insights : The anticancer mechanism may involve the inhibition of tumor-associated carbonic anhydrases (CAs), which are crucial for maintaining the acidic microenvironment of tumors. This inhibition could help in selectively targeting cancer cells while sparing healthy tissues .

Antitubercular Activity

The potential of thiadiazole derivatives in combating tuberculosis has been explored extensively.

  • Activity Against Mycobacterium tuberculosis : Several studies report that compounds containing the thiadiazole moiety exhibit promising antitubercular activity. These findings suggest that modifications to the basic structure can enhance efficacy against drug-resistant strains of tuberculosis .

CNS Activity

Research has also highlighted the neuropharmacological potential of 5-(2-aminoethyl)-1,3,4-thiadiazole derivatives.

  • Anxiolytic and Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter systems, which could lead to anxiolytic or antidepressant effects. This area requires further investigation to fully understand the underlying mechanisms and therapeutic potential .

Synthesis of Metal Complexes

The synthesis of metal complexes involving 5-(2-aminoethyl)-1,3,4-thiadiazole has opened avenues for exploring their enhanced biological activities.

  • Metal-Based Therapeutics : Metal complexes derived from this compound have been studied for their potential applications in drug development, particularly in enhancing antimicrobial and anticancer activities through synergistic effects .

Case Studies and Research Findings

Application AreaKey FindingsReferences
AntimicrobialSignificant antibacterial activity against S. aureus and E. coli; antifungal activity noted.
AnticancerModerate cytotoxicity against HEK 293 and BT474 cell lines; potential CA inhibition mechanism.
AntitubercularPromising activity against Mycobacterium tuberculosis, especially in resistant strains.
CNS ActivityPotential anxiolytic effects; requires further investigation into mechanisms.
Metal ComplexesEnhanced biological activities observed in metal complexes derived from thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural Features of Selected Thiadiazole Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Aminoethyl C₄H₁₀Cl₂N₄S 217.11 Dihydrochloride salt; basic amino group
5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine 2,4-Dichlorophenoxymethyl C₉H₇Cl₂N₃OS 308.20 Chlorine substituents; hydrogen-bonded crystal structure
5-(Benzylthio)-1,3,4-thiadiazol-2-amine Benzylthio C₉H₉N₃S₂ 223.32 Sulfur-linked benzyl group; synthesized via ultrasound
5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine Pyridinyl C₇H₆N₄S 178.22 Aromatic pyridine moiety; cyclocondensation synthesis
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) 4-Chloro-2-(2-chlorophenoxy)phenyl C₁₄H₁₀Cl₂N₃OS 354.21 Anticonvulsant activity (ED₅₀ = 20.11 mg/kg in MES test)

Key Observations :

  • The target compound’s 2-aminoethyl group introduces a basic, protonatable amine, enhancing water solubility in its dihydrochloride form.
  • Chlorinated derivatives (e.g., 5-(2,4-Dichlorophenoxymethyl)) exhibit higher molecular weights and lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • Aromatic substituents (e.g., pyridinyl, benzylthio) may enhance binding to hydrophobic pockets in biological targets .

Key Observations :

  • The target compound’s dihydrochloride form suggests a post-synthetic salt formation step, common in pharmaceutical chemistry to improve stability and solubility .
  • Ultrasound-assisted synthesis (e.g., ) reduces reaction times and improves yields compared to traditional methods .

Key Observations :

  • Anticonvulsant activity in Compound 4c correlates with bulky aromatic substituents, which may enhance CNS penetration .
  • The target compound’s aminoethyl group could facilitate interactions with enzymes or receptors via hydrogen bonding, though specific data is lacking .

Physical and Chemical Properties

Table 4: Comparative Physical Properties

Compound Name Solubility Crystal Structure Stability
Target Compound High (dihydrochloride) Not reported Stable in solid form
5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine Moderate in organic solvents Chain-like hydrogen bonding Likely stable under ambient conditions
5-(Benzylthio)-1,3,4-thiadiazol-2-amine Low in water Not reported Sensitive to oxidation

Key Observations :

  • The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral thiadiazole derivatives .
  • Chlorinated derivatives exhibit crystallinity driven by intermolecular hydrogen bonds, aiding in structural characterization .

Biological Activity

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides an overview of the biological properties associated with this compound, including its antimicrobial, anticancer, and anticonvulsant activities, supported by recent research findings and case studies.

Overview of Thiadiazole Compounds

Thiadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The 1,3,4-thiadiazole scaffold is particularly significant due to its versatility in medicinal chemistry. Compounds containing this moiety have exhibited a wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anticonvulsant
  • Anti-inflammatory
  • Antioxidant .

Antimicrobial Activity

Research indicates that derivatives of 5-(2-Aminoethyl)-1,3,4-thiadiazole demonstrate significant antimicrobial properties. For instance, studies have shown that various substitutions on the thiadiazole ring enhance its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. A notable study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 62.5 μg/mL to 125 μg/mL against these pathogens .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
5aStaphylococcus aureus62.5
5bE. coli125
5cSalmonella typhi500

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising cytotoxic effects against several cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and leukemia (CEM-13). For example, one study reported IC50 values for certain derivatives ranging from 4.37 μM to 8.03 μM against HepG-2 and A549 cell lines .

Table 2: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)
20bHepG-24.37 ± 0.7
20cA5498.03 ± 0.5

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been documented. Research indicates that these compounds can modulate neurotransmitter systems and exhibit protective effects against seizures in animal models . The mechanism appears to involve the inhibition of sodium channels and enhancement of GABAergic activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted thiadiazoles and found that compounds with halogen substitutions showed improved activity against Gram-positive bacteria compared to their non-halogenated counterparts .
  • Cytotoxicity Assessment : In vitro studies using MTT assays demonstrated that certain thiadiazole derivatives induced apoptosis in cancer cells through the activation of caspase pathways .
  • Anticonvulsant Evaluation : Experimental models showed that specific thiadiazole derivatives significantly reduced seizure frequency and duration in induced seizure models in rodents .

Q & A

Q. What are the common synthetic routes for 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclization and alkylation steps. For example, analogous thiadiazole compounds are synthesized via cyclocondensation of hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) . Alkylation of the amine group can be achieved using chloroethyl derivatives in the presence of sodium hydroxide or triethylamine as a base . To optimize purity, recrystallization from ethanol or DMF is recommended, followed by characterization via NMR (e.g., δ 7.26 ppm for -NH₂ protons) and elemental analysis (C, H, N, S percentages) .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • ¹H/¹³C NMR : To identify proton environments (e.g., ethylenic CH₂ groups at δ 2.45–2.68 ppm) and carbon backbone .
  • Mass Spectrometry (EI-MS) : For molecular ion peaks (e.g., m/z 233 [M+1] for related thiadiazoles) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (mean C–C bond length: 0.006 Å; R factor: 0.055) .
  • Elemental Analysis : Validates stoichiometry (e.g., C₈H₁₆N₄S₂ requires C: 41.35%, H: 6.94%) .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

  • Methodological Answer : Thiadiazoles are generally sensitive to prolonged exposure to light and moisture. Stability testing should include:
  • pH-dependent degradation studies : Monitor via HPLC at 25°C across pH 3–8.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C.
  • Oxidative Stress Testing : Use H₂O₂ or radical initiators to evaluate susceptibility to oxidation. Store at -20°C in desiccated, amber vials for long-term stability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict intermediates and transition states. For example, ICReDD’s approach combines quantum mechanics with experimental feedback to narrow optimal conditions (e.g., solvent selection, catalyst loading) . Virtual simulations using software like Gaussian or NWChem model reaction energetics, reducing trial-and-error experimentation by >50% .

Q. How can structure-activity relationships (SARs) be established for its biological activity?

  • Methodological Answer :
  • Functional Group Modifications : Synthesize analogs (e.g., replacing the ethyl group with methyl or aryl substituents) and test bioactivity .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors).
  • In Vitro Assays : Evaluate cytotoxicity (MTT assay), antimicrobial activity (MIC against Gram+/Gram- bacteria), or apoptosis induction (caspase-3 activation) .

Q. How can contradictions in experimental data (e.g., conflicting bioactivity or spectral results) be resolved?

  • Methodological Answer :
  • Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, pH, catalyst) to identify interactions causing variability .
  • Cross-Validation with Computational Models : Compare experimental NMR/X-ray data with simulated spectra (e.g., using ACD/Labs or ChemDraw) to resolve structural ambiguities .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., biological replicates) and apply statistical tools (ANOVA, PCA) to isolate outliers or confounding factors .

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